molecular formula C7H7NO3S2 B2564543 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one CAS No. 214532-10-2

1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one

Cat. No. B2564543
CAS RN: 214532-10-2
M. Wt: 217.26
InChI Key: XRHDVPTVXFETBP-UHFFFAOYSA-N
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Description

1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one, also known as MTDTC, is a heterocyclic compound with potential applications in scientific research. It belongs to the family of thieno[3,2-c]thiazine derivatives, which have been found to possess various biological activities.

Scientific Research Applications

  • Monoamine Oxidase Inhibition and Drug Likeness Profile:

    • A study by Ahmad et al. (2018) reported the synthesis of derivatives of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one and their evaluation as monoamine oxidase inhibitors. The compounds demonstrated selectivity for MAO-A inhibition and were evaluated for their drug likeness and physicochemical properties.
  • Synthesis of Complex Organic Structures:

    • Research by Townsend and Jackson (2003) focused on synthesizing complex organic structures like 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione, using processes that involve this compound as an intermediate.
  • Synthesis of Novel Heterocycles:

    • A study by Coppo and Fawzi (1998) explored the synthesis of novel heterocyclic compounds using this compound. This included the creation of new ring systems and investigating their chemical properties.
  • Inhibitors of HIV-1 Reverse Transcriptase:

    • Research conducted by Meleddu et al. (2016) involved synthesizing derivatives related to this compound as dual inhibitors of HIV-1 reverse transcriptase. This highlighted the potential therapeutic applications of these compounds.
  • Antibacterial and Radical Scavenging Activities:

    • A study by Zia-ur-Rehman et al. (2009) synthesized a series of biologically active compounds based on this compound, examining their antibacterial and DPPH radical scavenging activities.
  • New Heterocyclic Systems and Antimicrobial Activity:

    • Research by Sirakanyan et al. (2015) involved synthesizing new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety with promising antimicrobial activity against Staphylococcus aureus.
  • Chemistry of Substituted Thiazinanes and Their Derivatives:

    • A review by Hassan et al. (2020) discussed the importance of thiazinanes and their derivatives in medicinal chemistry, highlighting compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine with potential anti-HIV activity.

properties

IUPAC Name

1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S2/c1-8-5-2-3-12-7(5)6(9)4-13(8,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDVPTVXFETBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CS1(=O)=O)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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